5-Chloro-2-nitrobenzaldehyde

regioisomeric purity impurity profiling procurement specification

5-Chloro-2-nitrobenzaldehyde is the regiospecific starting material for indazolyl ethyl ester—a plant growth regulator—and a versatile pharmaceutical intermediate. The 2-nitro/5-chloro substitution uniquely enables indazole core formation; no other benzaldehyde isomer can substitute without altering the final product. Choose ≥98% purity to minimize the 3-chloro-4-nitrobenzaldehyde regioisomeric impurity (up to 15% in technical grade). Use melting point (75–77 °C vs. 65–69 °C) as a rapid, low-cost incoming QC check before committing material to regulated synthetic sequences.

Molecular Formula C7H4ClNO3
Molecular Weight 185.56 g/mol
CAS No. 6628-86-0
Cat. No. B146351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitrobenzaldehyde
CAS6628-86-0
Molecular FormulaC7H4ClNO3
Molecular Weight185.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=O)[N+](=O)[O-]
InChIInChI=1S/C7H4ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H
InChIKeySWGPIDCNYAYXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-nitrobenzaldehyde (CAS 6628-86-0) – Key Intermediate for Heterocyclic Agrochemicals and Pharmaceuticals


5-Chloro-2-nitrobenzaldehyde is a disubstituted benzaldehyde bearing a nitro group at the 2‑position and a chloro substituent at the 5‑position. It is a yellow crystalline powder, moderately soluble in common organic solvents and poorly soluble in water . The compound serves as a regiospecific building block for heterocyclic scaffolds, most notably the plant growth regulator indazolyl ethyl ester (吲唑乙酯), and is also employed as a pharmaceutical intermediate [1].

5-Chloro-2-nitrobenzaldehyde – Why In‑Class Analogs Cannot Be Interchanged


The position of the chloro and nitro substituents on the benzaldehyde ring dictates both the electronic landscape and the regiospecificity of downstream transformations. Altering the substitution pattern—for example, moving the chlorine from the 5‑ to the 4‑position relative to the aldehyde—produces a different isomer with distinct electrophilic reactivity, melting point, and, crucially, a different set of accessible heterocyclic products . Even when the desired substitution pattern is maintained, commercial grades vary substantially in regioisomeric purity; a technical grade may contain up to 15% of the 3‑chloro‑4‑nitro isomer, which can generate difficult‑to‑remove byproducts in subsequent reactions. The quantitative comparison below demonstrates where these differences become decision‑critical for procurement.

5-Chloro-2-nitrobenzaldehyde – Head‑to‑Head Quantitative Differentiation vs. Closest Analogs


Regioisomeric Impurity Profile: Technical Grade vs. High‑Purity Isomer

The technical grade of 5‑chloro‑2‑nitrobenzaldehyde (Sigma‑Aldrich C58800) carries a quantified regioisomeric impurity of <15% 3‑chloro‑4‑nitrobenzaldehyde, whereas the closely related 4‑chloro‑3‑nitrobenzaldehyde (C58703) is offered at 98% purity and essentially free of this impurity .

regioisomeric purity impurity profiling procurement specification

Melting‑Point Depression as a Proxy for Bulk Purity

The technical grade exhibits a melting range of 65–69 °C, whereas highly pure material (≥98 % GC) melts at 75–77 °C . The 6–12 °C depression is attributable to the presence of organic and inorganic impurities.

melting point purity indicator physical characterization

Proven Regiospecificity: Exclusivity as a Precursor to Indazolyl Ethyl Ester

5‑Chloro‑2‑nitrobenzaldehyde is the documented starting material for the three‑step synthesis of the plant growth regulator indazolyl ethyl ester (吲唑乙酯), achieving an overall yield of >51 % [1]. No other regioisomer can deliver the same indazole product because the chlorine and nitro positions are locked into the final scaffold.

agrochemical intermediate indazole synthesis regiospecific building block

Electron‑Withdrawing Effect of Chlorine on Aci‑Nitro Decay Kinetics

Pulse‑radiolysis studies on substituted 2‑nitrobenzaldehydes demonstrate that introduction of an electron‑withdrawing chlorine atom at position 4 accelerates the decay of the aci‑nitro intermediate without significantly altering the deprotonation yield or pKa [1]. Although the published data are for the 4‑chloro isomer, class‑level inference suggests that a chlorine at position 5 exerts a qualitatively similar acceleration relative to the unsubstituted 2‑nitrobenzaldehyde or methoxy‑substituted derivatives.

photochemical caging aci-nitro decay electron-withdrawing substituent

5-Chloro-2-nitrobenzaldehyde – High‑Confidence Application Scenarios Stemming from Quantitative Evidence


Synthesis of Indazolyl Ethyl Ester Plant Growth Regulator

The sole documented commercial‑scale use of 5‑chloro‑2‑nitrobenzaldehyde is as the starting material for the agrochemical indazolyl ethyl ester. The published three‑step route proceeds with >51 % total yield [1], and the chlorine and nitro substituents are essential for the formation of the indazole core. No other benzaldehyde isomer can substitute without altering the final product.

Cost‑Optimised Pilot‑Scale Heterocycle Synthesis

The technical grade of 5‑chloro‑2‑nitrobenzaldehyde, despite containing up to 15 % regioisomeric impurity , offers a significantly lower procurement cost than the 98 % pure isomer. This grade is appropriate for early‑stage route scouting and pilot‑plant campaigns where the impurity is removed or tolerated in subsequent steps.

Photocaged Proton Compounds with Accelerated Release Kinetics

The electron‑withdrawing chlorine substituent shortens the lifetime of the aci‑nitro intermediate, as demonstrated for the 4‑chloro analog [2]. The 5‑chloro isomer is expected to behave similarly, making it a candidate building block for 2‑nitrobenzaldehyde‑derived photolabile protecting groups where rapid proton release is desired.

Incoming Quality Control via Melting‑Point Verification

Procurement teams can leverage the documented melting‑point difference between technical‑grade material (65‑69 °C ) and high‑purity material (75‑77 °C ) as a rapid, low‑cost identity check before committing material to a regulated synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.